Rabeprazole thioether
Overview
Description
Mechanism of Action
Target of Action
Rabeprazole thioether, also known as Rabeprazole Sulfide, primarily targets the H+, K+ ATPase of the gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively suppresses gastric acid secretion .
Mode of Action
This compound is a prodrug that becomes active in the acidic environment of the parietal cells . It inhibits the H+, K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner . This inhibition prevents the production of stomach acid, reducing symptoms and preventing injury to the esophagus or stomach in patients with gastroesophageal reflux disease (GERD) or ulcers .
Biochemical Pathways
Rabeprazole is metabolized mainly non-enzymatically to rabeprazole-thioether . This compound is then further metabolized, with CYP3A4 identified as the major enzyme responsible for the formation of Rabeprazole from Rabeprazole-thioether . The difference in the enantioselective disposition of Rabeprazole is determined by stereoselectivity in CYP3A4-mediated metabolic conversion from Rabeprazole-thioether to Rabeprazole .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by CYP2C19 and CYP3A4 in the liver . Its metabolites include a thioether carboxylic acid metabolite, a thioether glucuronide metabolite, and a sulfone metabolite . Approximately 90% of the drug is excreted via the kidneys as metabolites . The elimination half-life of Rabeprazole is approximately 1 hour .
Result of Action
The primary result of this compound’s action is the reduction of gastric acid production. This leads to the healing of gastrointestinal ulcers, the treatment of symptoms of GERD, the eradication of Helicobacter pylori, and the treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of this compound is influenced by the acidic environment of the stomach. It is in this environment that this compound is converted into its active form . Additionally, the efficacy of this compound can be influenced by factors such as the patient’s diet, the presence of other medications, and individual variations in metabolism .
Biochemical Analysis
Biochemical Properties
Rabeprazole thioether is involved in various biochemical reactions, primarily related to its parent compound, rabeprazole. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP2C19 and CYP3A4. These enzymes are responsible for the further metabolism of this compound, converting it back to rabeprazole or to other metabolites like desmethylrabeprazole-thioether . The interactions between this compound and these enzymes are crucial for its pharmacological activity and elimination from the body.
Cellular Effects
This compound affects various cellular processes, particularly in gastric parietal cells where it influences acid secretion. By interacting with the H+/K±ATPase enzyme, this compound helps inhibit gastric acid production This inhibition impacts cell signaling pathways related to acid secretion and can alter gene expression and cellular metabolism in the stomach lining
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the H+/K±ATPase enzyme in gastric parietal cells. This compound binds to this enzyme, inhibiting its activity and thereby reducing gastric acid secretion . This binding is non-covalent and reversible, allowing for the regulation of acid production. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and clearance from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under alkaline conditions but degrades rapidly in acidic environments . This degradation can lead to the formation of other metabolites, which may have different effects on cellular function. Long-term studies have shown that this compound can maintain its inhibitory effects on gastric acid secretion over extended periods, although its stability and activity may decrease over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, it can cause toxic effects, including alterations in liver enzyme levels and potential damage to gastric mucosa . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
This compound is primarily metabolized through non-enzymatic reduction and further processed by cytochrome P450 enzymes . The main metabolic pathway involves its conversion back to rabeprazole or to other metabolites like desmethylrabeprazole-thioether. These metabolic processes are crucial for the compound’s pharmacokinetics and overall efficacy in reducing gastric acid production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to gastric parietal cells, where it exerts its effects . The compound’s distribution is influenced by its interactions with transport proteins and its ability to cross cellular membranes. This compound’s localization in gastric tissues is essential for its inhibitory action on acid secretion .
Subcellular Localization
This compound is primarily localized in the gastric parietal cells, where it interacts with the H+/K±ATPase enzyme . This subcellular localization is critical for its function in inhibiting acid secretion. The compound’s targeting to these cells is facilitated by its chemical properties and interactions with cellular components. Post-translational modifications and specific targeting signals may also play a role in directing this compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rabeprazole sulfide can be synthesized through various methods. One common method involves the reaction of 2-mercaptobenzimidazole with 4-(3-methoxypropoxy)-3-methylpyridine in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: In industrial settings, rabeprazole sulfide is often produced using continuous flow microreactors, which offer improved reaction efficiency and stability compared to traditional batch processes . The oxidation of rabeprazole sulfide to rabeprazole is a key step in the production process, typically using oxidizing agents such as sodium hypochlorite .
Chemical Reactions Analysis
Types of Reactions: Rabeprazole sulfide undergoes several types of chemical reactions, including:
O-Demethylation: Rabeprazole sulfide can also undergo O-demethylation to form O-demethylated metabolites.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, m-chloroperbenzoic acid.
Reaction Conditions: Reflux in solvents such as ethanol or methanol, continuous flow microreactors for industrial production.
Major Products:
Rabeprazole: The primary product formed from the oxidation of rabeprazole sulfide.
O-Demethylated Metabolites: Formed through O-demethylation reactions.
Scientific Research Applications
Rabeprazole sulfide has several scientific research applications, including:
Comparison with Similar Compounds
Rabeprazole sulfide can be compared with other proton pump inhibitor intermediates, such as:
Omeprazole Sulfide: Similar in structure and function, used in the synthesis of omeprazole.
Lansoprazole Sulfide: Another intermediate used in the production of lansoprazole.
Uniqueness: Rabeprazole sulfide is unique due to its specific structure and the efficiency of its oxidation to rabeprazole, which has a high bioavailability and rapid onset of action compared to other proton pump inhibitors .
Properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXAHDOWMOSVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433250 | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-21-6 | |
Record name | Rabeprazole-thioether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117977-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rabeprazole thioether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RABEPRAZOLE THIOETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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